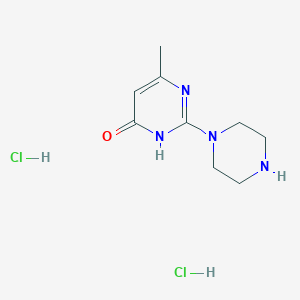

![molecular formula C25H28N6O2 B2516898 8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-72-3](/img/structure/B2516898.png)

8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

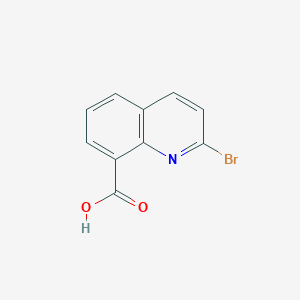

The compound is a purine derivative, which are key components of many biological molecules such as DNA, RNA, and ATP . It also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the dimethylamino group suggests that the compound might have basic properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine ring system, the naphthalene ring, and the propyl chain with the dimethylamino group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine and naphthalene rings, as well as the dimethylamino group. For instance, the dimethylamino group can participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could give it basic properties . The naphthalene group could contribute to its hydrophobicity .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Researchers have synthesized a series of derivatives related to imidazo[2,1-f]purine-2,4-dione and evaluated them for their potential as ligands for 5-HT(1A) receptors. Some compounds exhibited anxiolytic-like and antidepressant-like activities in preclinical models, suggesting these derivatives, including structurally related compounds, could be valuable for future research in developing new anxiolytic or antidepressant medications (A. Zagórska et al., 2009).

Fluorescence Studies for Metal Ion Detection

A study on a naphthoquinone pyridyl tetrazole-based chemical probe, which shares structural features with the compound , demonstrated selective and sensitive detection of Zn2+ ions. This research indicates the potential use of similar compounds as fluorescent probes for imaging metal ions in biological systems (K. Balakrishna et al., 2018).

Inhibition of CYP26 Enzyme

Another study explored the inhibitory activity of imidazol- and triazol-1-yl derivatives against the CYP26 enzyme, essential for retinoic acid metabolism. These compounds, by inhibiting CYP26, could potentially be used to modulate retinoic acid levels in therapeutic applications, especially in dermatology and oncology (M. Gomaa et al., 2011).

Anticancer Activity

Research into hydantoin and purine derivatives with a specific moiety has shown significant anticancer activity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (A. Zagórska et al., 2021).

Molecular Docking and Antibacterial Activity

Metal complexes of naphthoquinone-based ligands have been studied for their protein and DNA binding properties, showing potential antibacterial activity and suggesting their use in developing new antimicrobial agents (A. Kosiha et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-[3-(dimethylamino)propyl]-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-17-15-30-21-22(26-24(30)29(17)14-8-13-27(2)3)28(4)25(33)31(23(21)32)16-19-11-7-10-18-9-5-6-12-20(18)19/h5-7,9-12,15H,8,13-14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWYDMDDXFAHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

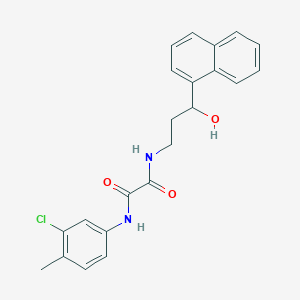

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)

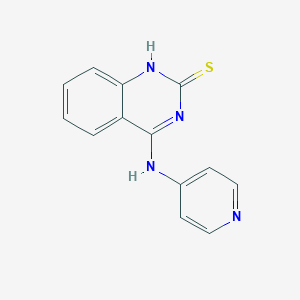

![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)